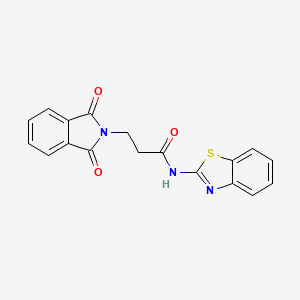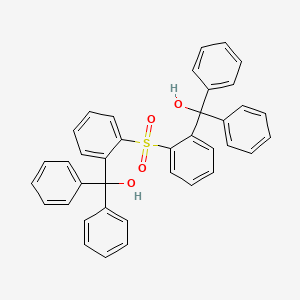![molecular formula C25H32N2O B5172069 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide, also known as CPPB, is a small molecule that has been extensively studied for its potential use in scientific research. CPPB is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain modulation, anxiety, and depression.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the NOP receptor and can effectively block its activity. This makes 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide a useful tool for studying the physiological and biochemical effects of the NOP receptor. 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been used in several studies to investigate the role of the NOP receptor in pain modulation, anxiety, and depression.
作用機序
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide is a selective antagonist of the NOP receptor. It binds to the receptor and prevents it from binding to its endogenous ligand, nociceptin/orphanin FQ. The NOP receptor is involved in a variety of physiological processes, including pain modulation, anxiety, and depression. By blocking the activity of the NOP receptor, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide can modulate these processes.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate pain perception in animal models of acute and chronic pain. 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of the NOP receptor, which makes it a useful tool for studying the physiological and biochemical effects of the receptor. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in some experiments. Additionally, 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide can have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
将来の方向性
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide. One direction is to investigate the role of the NOP receptor in other physiological processes, such as addiction and feeding behavior. Another direction is to develop more selective antagonists of the NOP receptor that can be used to study its function in greater detail. Additionally, there is potential for the development of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide or other NOP receptor antagonists as therapeutic agents for pain, anxiety, and depression.
合成法
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide involves several steps. The first step is the synthesis of 4-benzylpiperidine, which is achieved by reacting benzyl chloride with piperidine in the presence of a base. The second step involves the reaction of 4-benzylpiperidine with N-cyclopentylbenzoyl chloride in the presence of a base to yield 4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide. The final product is then purified using column chromatography.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(26-24-8-4-5-9-24)23-12-10-22(11-13-23)19-27-16-14-21(15-17-27)18-20-6-2-1-3-7-20/h1-3,6-7,10-13,21,24H,4-5,8-9,14-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRTUIWKVZHPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-cyclopentylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5172009.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1H-pyrazol-5-ylmethyl)benzamide](/img/structure/B5172010.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)
![2-chloro-N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5172033.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)




![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)